molecular formula C22H20Cl2N2O4S B320197 2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B320197
M. Wt: 479.4 g/mol
InChI Key: XVFUCMBKLHCMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes dichlorophenoxy and ethylanilino sulfonyl groups, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 4-[(ethylanilino)sulfonyl]aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Optimized Conditions: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity and thereby reducing inflammation.

    Pathways Involved: The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are mediators of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.

    2-methyl-4-chlorophenoxyacetic acid (MCPA): A herbicide with a methyl group instead of a chlorine atom.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its combination of dichlorophenoxy and ethylanilino sulfonyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C22H20Cl2N2O4S

Molecular Weight

479.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H20Cl2N2O4S/c1-2-26(18-6-4-3-5-7-18)31(28,29)19-11-9-17(10-12-19)25-22(27)15-30-21-13-8-16(23)14-20(21)24/h3-14H,2,15H2,1H3,(H,25,27)

InChI Key

XVFUCMBKLHCMEM-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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